Cas no 1909288-33-0 (rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid)
rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1909288-33-0
- (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid
- (1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
- TRANS-2-(3-HYDROXYPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID
- AT20426
- rac-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
- 731812-28-5
- rel-(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid
- EN300-253212
- rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
- Cyclopropanecarboxylic acid, 2-(3-hydroxyphenyl)-, (1R,2R)-
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- Inchi: 1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m0/s1
- InChI Key: LDZRHXKNIDKRBY-DTWKUNHWSA-N
- SMILES: OC([C@@H]1C[C@H]1C1C=CC=C(C=1)O)=O
Computed Properties
- Exact Mass: 178.062994177g/mol
- Monoisotopic Mass: 178.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Density: 1.390±0.06 g/cm3(Predicted)
- Boiling Point: 391.7±42.0 °C(Predicted)
- pka: 4.63±0.10(Predicted)
rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C227225-10mg |
rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1909288-33-0 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C227225-50mg |
rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1909288-33-0 | 50mg |
$ 160.00 | 2022-04-01 | ||
| TRC | C227225-100mg |
rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1909288-33-0 | 100mg |
$ 275.00 | 2022-04-01 |
rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
Rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic Acid (CAS No. 1909288-33-0): A Comprehensive Overview
Rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid, identified by its CAS number 1909288-33-0, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This molecule, characterized by its cyclopropane ring and hydroxyphenyl substituent, has garnered attention due to its unique structural properties and potential biological activities. The cyclopropane moiety, known for its strained three-membered ring, often enhances the metabolic stability and binding affinity of drug candidates, while the hydroxyphenyl group introduces hydrophilicity and potential interactions with biological targets.
The structural motif of Rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid positions it as a promising candidate for further investigation in medicinal chemistry. The stereochemistry at the 1R and 2R positions adds an additional layer of complexity, influencing both the physical properties and the pharmacological profile of the compound. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of such chiral molecules with greater accuracy, facilitating the design of more effective drug candidates.
In recent years, there has been a growing interest in cyclopropane-containing compounds due to their distinct pharmacological properties. These compounds often exhibit enhanced binding affinity to biological targets compared to their non-cyclopropane counterparts. For instance, studies have shown that cyclopropane derivatives can interact with enzymes and receptors in ways that traditional drug molecules cannot, leading to novel therapeutic effects. The hydroxyphenyl group in Rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid further enhances its potential by allowing for hydrogen bonding interactions, which are crucial for drug-receptor binding.
The synthesis of Rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid presents unique challenges due to the strain inherent in the cyclopropane ring. However, recent innovations in synthetic methodologies have made it possible to construct such complex molecules with high enantioselectivity. One notable approach involves asymmetric catalysis using chiral ligands or catalysts, which can induce the desired stereochemistry during the synthesis process. These advances have opened up new avenues for the development of chiral drugs with improved efficacy and reduced side effects.
From a biological perspective, Rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has shown promise in preclinical studies as a potential therapeutic agent. Its unique structure suggests that it may interact with various biological targets, including enzymes and receptors involved in metabolic pathways or signal transduction cascades. For example, preliminary data indicate that this compound may have inhibitory effects on certain enzymes implicated in inflammation or cancer progression. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The role of computational tools in studying Rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its interactions with biological targets at an atomic level. These computational approaches complement experimental studies by allowing researchers to predict how the compound will behave in different environments and under various conditions. Such simulations are particularly useful for identifying key interaction sites and optimizing drug design for maximum efficacy.
In conclusion, Rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 1909288-33-0) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features—combining a strained cyclopropane ring with a hydroxyphenyl substituent—make it an attractive candidate for further exploration. With ongoing advancements in synthetic chemistry, computational modeling, and preclinical research, this compound is poised to play a crucial role in the development of novel therapeutic agents.
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